4-(1-Bromovinyl)-2-fluoroanisole
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Overview
Description
4-(1-Bromovinyl)-2-fluoroanisole is an organic compound that features a bromovinyl group attached to a fluorinated anisole. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various complex molecules.
Preparation Methods
The synthesis of 4-(1-Bromovinyl)-2-fluoroanisole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
4-(1-Bromovinyl)-2-fluoroanisole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents .
Scientific Research Applications
4-(1-Bromovinyl)-2-fluoroanisole is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Bromovinyl)-2-fluoroanisole involves its ability to participate in various chemical reactions due to the presence of reactive bromovinyl and fluorinated anisole groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of desired products in synthetic processes .
Comparison with Similar Compounds
Similar compounds to 4-(1-Bromovinyl)-2-fluoroanisole include:
4-Bromovinylbenzene: Lacks the fluorine and anisole groups, making it less versatile in certain reactions.
2-Fluoroanisole: Does not contain the bromovinyl group, limiting its reactivity in substitution and coupling reactions.
4-(1-Bromovinyl)anisole: Similar but lacks the fluorine atom, which can affect its chemical properties and reactivity
This compound stands out due to the combination of bromovinyl, fluorine, and anisole groups, providing unique reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C9H8BrFO |
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Molecular Weight |
231.06 g/mol |
IUPAC Name |
4-(1-bromoethenyl)-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5H,1H2,2H3 |
InChI Key |
CGONCEBNZRJDTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C)Br)F |
Origin of Product |
United States |
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